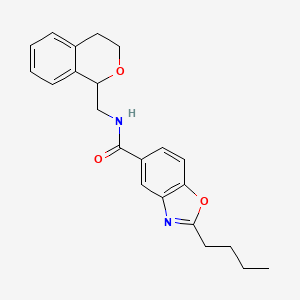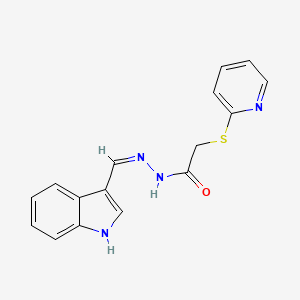
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide involves its ability to modulate various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative damage. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the compound's efficacy and safety in human clinical trials. Another area of interest is its potential use in combination with other therapeutic agents to enhance its antitumor and anti-inflammatory activities. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water for use in experimental settings.
In conclusion, 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to determine the compound's efficacy and safety in human clinical trials and to optimize its use in experimental settings.
Métodos De Síntesis
The synthesis of 2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide involves the reaction of 2-butyl-1,3-benzoxazole-5-carboxylic acid with 3,4-dihydro-1H-isochromene-1-carboxaldehyde in the presence of a base and a catalyst. The resulting product is then treated with ammonia to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-butyl-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-8-21-24-18-13-16(9-10-19(18)27-21)22(25)23-14-20-17-7-5-4-6-15(17)11-12-26-20/h4-7,9-10,13,20H,2-3,8,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEQPVVYTYGNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070133.png)

![(2-{[1-(4-ethoxyphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6070146.png)
![1-isopropyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6070147.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6070153.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methoxybenzamide](/img/structure/B6070161.png)
![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-imidazolidinone](/img/structure/B6070163.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6070183.png)
![1-(4-fluorophenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B6070185.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[4-(1-pyrrolidinylmethyl)benzyl]acetamide](/img/structure/B6070189.png)

![dimethyl {amino[(2-hydroxyethyl)amino]methylene}malonate](/img/structure/B6070208.png)
![2-(3-butenoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070211.png)